molecular formula C21H21NO5 B13396606 1-(9H-Fluoren-9-YL)methyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

1-(9H-Fluoren-9-YL)methyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B13396606
M. Wt: 367.4 g/mol
InChI Key: AWCMBJJPVSUPSS-UHFFFAOYSA-N
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Description

Development of Hydroxyproline Derivatives in Peptide Science

Hydroxyproline, first isolated by Hermann Emil Fischer in 1902 from hydrolyzed gelatin, revolutionized understanding of collagen’s structural stability. The discovery that hydroxylation of proline residues enhanced collagen’s thermal stability spurred interest in synthetic analogs. Early work focused on modifying hydroxyproline’s stereochemistry to probe its role in peptide helices. For instance, the synthesis of glycyl-4-hydroxy-L-prolyl-X tripeptides demonstrated how hydroxyl group positioning influenced conformational rigidity.

By the 1980s, researchers recognized that hydroxyproline derivatives could serve as versatile building blocks for non-collagen peptides. The introduction of protective groups, such as the fluorenylmethyloxycarbonyl (Fmoc) moiety, enabled precise control over regio- and stereochemistry during synthesis. Derivatives like 1-(9H-fluoren-9-yl)methyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate emerged as critical intermediates for constructing cyclic peptides with enhanced metabolic stability.

Table 1: Key Milestones in Hydroxyproline Derivative Development

Year Discovery/Innovation Impact on Peptide Science
1902 Isolation of hydroxyproline Elucidated collagen’s structural basis
1980 Fmoc-protected hydroxyproline synthesis Enabled solid-phase peptide synthesis
2023 Commercial availability of 4-hydroxypyrrolidine dicarboxylates Accelerated synthetic access to complex peptides

Fluorenylmethyloxycarbonyl Protection Strategy Advancements

The Fmoc group, introduced in the late 1970s, addressed limitations of earlier protective strategies like tert-butyloxycarbonyl (Boc). Unlike acid-labile Boc, Fmoc’s base-labile nature allowed orthogonal deprotection in multi-step syntheses. This innovation proved pivotal for this compound, where the Fmoc group shields the amine during coupling while permitting mild piperidine-mediated cleavage.

Modern Fmoc chemistry leverages 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for efficient amino group protection. The compound’s synthesis involves reacting 4-hydroxypyrrolidine with Fmoc-Cl in the presence of dicyclohexylcarbodiimide, yielding a carbamate linkage resistant to nucleophilic attack. This stability is critical for maintaining integrity during iterative peptide elongation.

Table 2: Comparison of Protective Group Strategies

Feature Fmoc Boc
Deprotection Agent Piperidine Trifluoroacetic Acid
Stability Acid-resistant Base-sensitive
Byproduct Monitoring UV-active dibenzofulvene Not applicable

Systematic Naming Conventions for Complex Proline Analogues

The IUPAC name this compound encodes its structure through hierarchical descriptors:

  • Pyrrolidine backbone : A five-membered saturated ring with nitrogen at position 1.
  • 4-Hydroxy substitution : A hydroxyl group at carbon 4, conferring chirality.
  • Dicarboxylate esters : Methyl and Fmoc-protected carboxyl groups at positions 1 and 2.

The stereochemical designation (2S,4R) specifies absolute configuration, ensuring synthetic reproducibility. This nomenclature aligns with guidelines for polyfunctional cyclic amines, prioritizing locants for hydroxyl and carboxylate groups.

Table 3: Structural Breakdown of Systematic Name

Component Description Role in Nomenclature
1-(9H-fluoren-9-yl)methyl Fmoc protective group Indicates N-terminal protection
2-methyl Methyl ester Specifies C2 substitution
4-hydroxypyrrolidine Hydroxylated proline analog Defines core scaffold
1,2-dicarboxylate Esterified carboxyl groups Denotes carboxylation sites

Properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCMBJJPVSUPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable amine and carboxylic acid derivatives.

    Introduction of the fluorenylmethyl group: This step often involves nucleophilic substitution reactions where the fluorenylmethyl group is introduced using reagents like fluorenylmethyl chloride.

    Hydroxylation and esterification: The hydroxyl group is introduced through selective oxidation reactions, and esterification is achieved using reagents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl esters in the dicarboxylate moiety undergo hydrolysis under acidic or basic conditions to form carboxylic acids.

Reaction Type Reagents/Conditions Products Key Observations
Acidic hydrolysisHCl, heat (e.g., 127°C for 10 min) 1,2-dicarboxylic acidComplete conversion of methyl esters to carboxylic acids
Basic hydrolysisNaOH, aqueous conditionsSodium salts of dicarboxylatePotential alternative pathway for ester cleavage

Oxidation of Hydroxyl Group

The 4-hydroxy group can be oxidized to a ketone using oxidizing agents.

Reaction Type Reagents/Conditions Products Key Observations
OxidationKMnO₄, CrO₃, acidic conditions4-keto derivativeFormation of a ketone at the 4-position

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions.

Reaction Type Reagents/Conditions Products Key Observations
AlkylationAlkyl halides, base (e.g., NaH)Alkoxy derivativeConversion of hydroxyl to alkoxyl group
Tosylationp-Toluenesulfonyl chloride (TsCl), pyridine Tosyloxy intermediateFacilitates subsequent substitution reactions

Deprotection of Fmoc Group

While the Fmoc group is structurally integrated, its removal (if required) typically involves basic conditions.

Reaction Type Reagents/Conditions Products Key Observations
Base-mediatedPiperidine, DMF Amine derivativePotential removal of Fmoc under basic conditions

Stereochemical Stability

The (2S,4R) stereochemistry influences reaction outcomes. For example, in radiosynthesis studies, stereospecific reactions with high diastereomeric excess (>98%) were observed .

Scientific Research Applications

(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

tert-Butyl-Protected Derivatives

  • Compound: (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 15761-39-4) Molecular Formula: C11H19NO5 Key Differences: Replaces the Fmoc group with a tert-butyl (Boc) group. The Boc group is acid-labile, contrasting with the base-sensitive Fmoc in the target compound. This makes it suitable for different deprotection conditions in peptide synthesis . Applications: Intermediate in organic synthesis, particularly for Boc-SPPS strategies .
  • Compound : (2S,3S)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0)

    • Stereochemistry : (2S,3S) configuration vs. (2S,4R) in the target compound.
    • Impact : Altered stereochemistry influences hydrogen-bonding interactions and biological activity .

Piperidine and Aziridine Analogues

  • Compound : 1-((9H-Fluoren-9-yl)methyl) 2-allyl aziridine-1,2-dicarboxylate

    • Structure : Three-membered aziridine ring vs. five-membered pyrrolidine.
    • Reactivity : Aziridines exhibit higher ring strain, leading to greater reactivity in nucleophilic ring-opening reactions .
  • Compound : (2R,4S)-4-Hydroxypiperidine-1,2-dicarboxylate

    • Ring Size : Six-membered piperidine vs. pyrrolidine.
    • Conformational Impact : Piperidine derivatives adopt distinct chair conformations, affecting binding to biological targets .

Functional Group Variations

Carboxylic Acid Derivatives

  • Compound : 1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 71989-31-6)
    • Functional Groups : Carboxylic acid at the 2-position vs. methyl ester.
    • Solubility : Increased hydrophilicity due to the free carboxylic acid group, enhancing aqueous compatibility .

Substituent Modifications

  • Compound : 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS: 2243503-42-4)
    • Substituents : 4,4-Dimethyl groups replace the hydroxyl group.
    • Steric Effects : Dimethyl groups introduce steric hindrance, reducing hydrogen-bonding capacity compared to the hydroxylated target compound .

Stereochemical Variants

  • Compound : (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (HY-W017882)
    • Stereochemistry : (2R,4S) vs. (2S,4R) in the target compound.
    • Biological Relevance : Inverse stereochemistry can lead to enantioselective interactions, e.g., with proteases or receptors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features Applications
1-(9H-Fluoren-9-yl)methyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate 122350-59-8 C21H21NO5 Fmoc-protected, (2S,4R) configuration, hydroxyl group Peptide synthesis, SPPS
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate 15761-39-4 C11H19NO5 Boc-protected, acid-labile, no Fmoc group Boc-SPPS intermediates
1-((9H-Fluoren-9-yl)methyl) 2-allyl aziridine-1,2-dicarboxylate - C21H19NO4 Aziridine core, allyl ester, high ring strain Reactive intermediates
1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid 71989-31-6 C20H19NO4 Carboxylic acid at 2-position, enhanced hydrophilicity Aqueous-phase chemistry

Biological Activity

1-(9H-Fluoren-9-YL)methyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, also known by its CAS number 122350-59-8, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological evaluations, particularly focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine core substituted with a fluorenyl group. Its molecular formula is C21H21NO5, with a molecular weight of 367.40 g/mol. The compound exhibits several functional groups that contribute to its biological activity, including hydroxyl and carboxyl groups.

PropertyValue
Molecular FormulaC21H21NO5
Molecular Weight367.40 g/mol
CAS Number122350-59-8
InChI KeyAWCMBJJPVSUPSS-YJYMSZOUSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors like L-proline derivatives. The process may include the use of protecting groups for amines and carboxylic acids to ensure selective reactions. For example, a common synthetic route involves the formation of the pyrrolidine ring followed by esterification with fluorenylmethyl chloroformate .

Cytotoxicity and Antitumor Activity

Research into similar pyrrolidine derivatives has indicated potential cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated activity in preclinical models involving human tumor xenografts . The mechanism of action often involves interference with cellular processes such as apoptosis and cell cycle regulation.

The biological mechanisms through which this compound may exert its effects are still under investigation. However, studies suggest that compounds containing pyrrolidine rings can modulate enzyme activity or interact with specific cellular receptors involved in signal transduction pathways .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several fluorenyl-hydrazinthiazole derivatives and assessed their antimicrobial activity against multidrug-resistant strains. While these derivatives did not exhibit significant activity against Gram-negative pathogens, some showed promise against Gram-positive strains .
  • Cytotoxicity Testing : In vitro assays conducted on related compounds revealed that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways . This suggests that the target compound may share similar properties.

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